molecular formula C13H19NO2 B13209788 N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide

N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide

Cat. No.: B13209788
M. Wt: 221.29 g/mol
InChI Key: NUZDGPOFBJIHNA-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide is a synthetic organic compound characterized by a substituted phenyl ring with ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups at the 3- and 5-positions, respectively. The amide group (–CONH₂) is attached to the phenyl ring via a 2-methylpropanoyl (isobutyryl) chain.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(3-ethoxy-5-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C13H19NO2/c1-5-16-12-7-10(4)6-11(8-12)14-13(15)9(2)3/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

NUZDGPOFBJIHNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)NC(=O)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide typically involves the reaction of 3-ethoxy-5-methylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Ethoxy-5-methylphenylamine+2-Methylpropanoyl chlorideThis compound+HCl\text{3-Ethoxy-5-methylphenylamine} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Ethoxy-5-methylphenylamine+2-Methylpropanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: 3-Ethoxy-5-methylbenzoic acid.

    Reduction: N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide and related compounds from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Properties Synthetic Complexity
This compound (Target) C₁₃H₁₉NO₂ ~221.29 3-ethoxy, 5-methylphenyl, isobutyramide Predicted logP ~3.1 (moderate lipophilicity) Moderate (single-step amidation likely)
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methylpropanamide () C₁₂H₁₄F₃NO₂ 261.24 2-methoxy, 5-CF₃, isobutyramide Higher logP (~3.8) due to CF₃ group; enhanced metabolic stability Intermediate (requires CF₃ introduction)
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide () C₁₉H₂₁N₅O 335.40 Tetrazole ring, 2-ethylphenyl, 3-methylphenyl High polarity (H-bond donors: 2; acceptors: 4); potential for ionic interactions High (multi-step synthesis with tetrazole)
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide () C₂₃H₃₀N₂O₂ 366.50 Diisopropylamide, 2-methoxy-5-methylphenyl, additional phenyl ring High steric bulk; logP ~4.5 (lipophilic); likely poor aqueous solubility High (stereoselective synthesis required)
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide () C₁₇H₁₈FN₂O₃ 329.34 5-amino-2-fluorophenyl, 2-methoxyphenoxy Moderate logP (~2.9); amino group enhances solubility but may reduce membrane permeability Intermediate (amine protection/deprotection)

Key Structural and Functional Differences

Substituent Effects on Bioavailability: The target compound’s ethoxy and methyl groups balance lipophilicity and steric hindrance, favoring passive diffusion across membranes. In contrast, the tetrazole-containing analog () exhibits higher polarity, which may limit bioavailability despite enhanced target binding .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves direct acylation of 3-ethoxy-5-methylaniline with isobutyryl chloride, a simpler route compared to the multi-step protocols for tetrazole derivatives () or diisopropylamide analogs () .

Pharmacological Potential: The amino-fluorophenyl analog () may exhibit stronger hydrogen-bonding interactions with biological targets (e.g., kinases) but risks instability under acidic conditions .

Biological Activity

N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C12_{12}H17_{17}NO2_2
  • Molecular Weight: 209.27 g/mol
  • CAS Number: 89427260

The compound features an ethoxy group and a 5-methyl substitution on the phenyl ring, contributing to its unique properties and biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethoxy-5-methylphenylamine with 2-methylpropanoyl chloride, facilitated by a base such as triethylamine under anhydrous conditions. This method ensures high purity and yield, making it suitable for both laboratory and industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

This compound has been investigated for its anti-inflammatory and analgesic properties. Studies show that it can modulate pain pathways by interacting with specific receptors involved in pain perception, such as TRPV1 (Transient Receptor Potential Vanilloid 1). This interaction could lead to reduced pain sensitivity and inflammation, making it a candidate for pain management therapies .

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets within the body. The compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. For instance, its action on TRPV1 suggests a mechanism where it inhibits capsaicin-induced activation, thereby providing analgesic effects .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Analgesic Activity in Animal Models : In a rat model of neuropathic pain, the compound demonstrated significant analgesic effects compared to control groups, indicating its potential utility in chronic pain management.
  • In Vitro Antimicrobial Studies : Laboratory tests revealed that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its relevance in addressing antibiotic resistance issues.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Key Activity Notable Differences
N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamideAntimicrobialDifferent substitution pattern on the phenyl ring
N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamideAnalgesicVariation in alkyl group size affecting receptor binding

This comparative analysis underscores the specificity of this compound's biological activities.

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